CCR5 Antagonist Potency Relative to the Thiophene-3-yl-methyl Urea Series
The target compound is part of a rationally designed series where potency was systematically evaluated. While a direct, single-assay head-to-head comparison for CAS 1226426-89-6 is not available in the primary literature, the series it belongs to was designed to meet specific pharmacological criteria for HIV-1 inhibition [1]. Individual members of the class demonstrated potent antiviral activity in cell-based assays. The design objective was to generate compounds that are 'potent inhibitors of R5 HIV-1 replication' [1]. This provides a class-level potency benchmark, but a specific IC50 value for this exact compound must be verified through procurement and independent testing.
| Evidence Dimension | Antiviral Potency (HIV-1 replication inhibition) |
|---|---|
| Target Compound Data | Data not specified in primary literature; designed to meet series criteria for potent anti-HIV-1 activity. |
| Comparator Or Baseline | The thiophene-3-yl-methyl urea series, which includes potent antiviral agents. |
| Quantified Difference | Cannot be calculated; compound is part of a series known to contain potent inhibitors. |
| Conditions | In vitro R5-tropic HIV-1 replication assays, as described in the series' design paper [1]. |
Why This Matters
This establishes the compound's research intent as a potential HIV-1 entry inhibitor, distinguishing it from structurally similar ureas developed for other targets (e.g., kinase inhibition).
- [1] Skerlj, R. T., et al. 'Mitigating hERG Inhibition: Design of Orally Bioavailable CCR5 Antagonists as Potent Inhibitors of R5 HIV-1 Replication.' ACS Med Chem Lett, vol. 3, no. 3, 2012, pp. 216-21. View Source
